2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a chlorobenzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and nitrophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Chlorobenzyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide
- 2-{[5-(2-Chlorobenzyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
What sets 2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O5S/c1-12-15(9-13-5-3-4-6-16(13)22)20(28)25-21(23-12)32-11-19(27)24-17-8-7-14(31-2)10-18(17)26(29)30/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWXAIUNRIQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.